2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
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Overview
Description
2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenyl group and an oxazole ring. The unique structure of this compound makes it valuable in various chemical reactions and applications, particularly in organic synthesis and materials science.
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in organic synthesis as reagents and catalysts .
Mode of Action
Compounds with similar structures, such as those containing a dioxaborolane group, are known to participate in borylation reactions . In these reactions, the compound can interact with other molecules, such as alkylbenzenes, in the presence of a palladium catalyst to form pinacol benzyl boronate .
Biochemical Pathways
It’s known that borylation reactions, in which this compound may participate, are crucial in various organic synthesis processes .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and soluble in organic solvents such as chloroform, ether, and dichloromethane . It’s also known to be stable under normal conditions but may hydrolyze in a humid environment .
Result of Action
It’s known that the compound can participate in borylation reactions, which are crucial in various organic synthesis processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known to be stable under normal conditions but may hydrolyze in a humid environment . Therefore, it’s recommended to store the compound in a dry, cool place, away from moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole typically involves the reaction of a phenylboronic acid derivative with an oxazole derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The phenyl group or the oxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and the use of organic solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield boronic acids, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole has numerous applications in scientific research:
Industry: The compound is used in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the dioxaborolane ring, making it less versatile in certain reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Contains a phenol group instead of an oxazole ring, leading to different reactivity and applications.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Lacks the oxazole ring, which limits its use in specific synthetic applications.
Uniqueness
The presence of both the dioxaborolane ring and the oxazole ring in 2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole provides a unique combination of reactivity and stability. This makes it particularly valuable in complex organic syntheses and the development of advanced materials.
Properties
IUPAC Name |
2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)12-10-18-13(17-12)11-8-6-5-7-9-11/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBXNZMOGRXHJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=COC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885669-16-9 |
Source
|
Record name | 2-Phenyl-1,3-oxazole-4-boronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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